molecular formula C23H22ClN3O2 B2557566 2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358828-03-1

2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2557566
CAS No.: 1358828-03-1
M. Wt: 407.9
InChI Key: HBLJCNHDGMKAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features a 3-chloro-4-ethoxyphenyl group at position 2 and a 2,4-dimethylbenzyl substituent at position 5 (Fig. 1). Its molecular formula is C28H27ClN4O5, with a molecular weight of 535.00 g/mol and a logP value estimated at ~3.5, indicating moderate lipophilicity .

This article compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-5-[(2,4-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-4-29-22-8-7-17(12-19(22)24)20-13-21-23(28)26(9-10-27(21)25-20)14-18-6-5-15(2)11-16(18)3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLJCNHDGMKAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Physicochemical Properties

Key analogs and their substituent profiles are summarized in Table 1.

Table 1. Substituent and Property Comparison

Compound Name Substituents (Position 2) Substituents (Position 5) Molecular Weight (g/mol) logP Key Features
Target Compound 3-Chloro-4-ethoxyphenyl 2,4-Dimethylbenzyl 535.00 ~3.5 Chloro, ethoxy, and dimethyl groups enhance lipophilicity and steric bulk.
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-... 4-Fluorophenyl 2-Fluorobenzyl 339.31 (calculated) ~2.5 Fluorine atoms increase electronegativity; hydroxymethyl improves polarity .
2-(4-Chlorophenyl)-5-(3,4-dimethoxyph... 4-Chlorophenyl 3,4-Dimethoxyphenethyl 418.89 (calculated) ~3.0 Dihydro core increases rigidity; methoxy groups enhance metabolic stability .
5-[(4-Chlorophenyl)methyl]-2-(2-metho... 2-Methoxyphenyl 4-Chlorobenzyl 365.82 2.93 Smaller substituents reduce steric hindrance; methoxy improves solubility .
Key Observations:

The 2,4-dimethylbenzyl group at position 5 introduces steric bulk, which may influence target selectivity .

Fluorinated Analogs : Fluorine substituents (e.g., in ) enhance metabolic stability and membrane permeability due to their electronegativity and small atomic radius .

Dihydro Derivatives: Saturated pyrazinone cores (e.g., ) exhibit conformational rigidity, which may improve binding to planar active sites but reduce solubility .

Comparative Efficiency

Microwave methods outperform conventional techniques in sustainability and efficiency but may require optimization for bulky substituents like 2,4-dimethylbenzyl.

Stability and Metabolic Considerations

  • GSH Adduct Formation : Dihydro analogs (e.g., ) resist glutathione (GSH) adduct formation, suggesting improved metabolic stability over acyclic derivatives .
  • logP and Solubility : The target compound’s higher logP (~3.5) compared to analogs (e.g., 2.93 in ) indicates greater lipophilicity, which may affect oral bioavailability .

Preparation Methods

Cyclocondensation of Aminopyrazoles with α-Ketoesters

The core structure is synthesized via cyclocondensation between 5-aminopyrazole derivatives and α-ketoesters under acidic conditions. For example:

  • Reactants : 5-Amino-3-methylpyrazole (1.2 eq) and ethyl pyruvate (1.0 eq)
  • Conditions : Reflux in acetic acid (12 h, 110°C)
  • Yield : 68–72%

This step forms the pyrazolo[1,5-a]pyrazine ring through intramolecular cyclization, with the ketoester’s carbonyl group participating in ring closure.

Bromination at Position 4

Bromination of the pyrazolo[1,5-a]pyrazin-4(5H)-one intermediate enables further functionalization. Key parameters include:

  • Reagent : Phosphorus tribromide (PBr₃, 1.5 eq)
  • Solvent : Benzene, reflux (6 h)
  • Yield : 83–87%

The resulting 4-bromo derivative serves as an electrophilic site for subsequent Suzuki couplings or nucleophilic aromatic substitutions.

Functionalization at Position 5 with 2,4-Dimethylbenzyl

Nucleophilic Alkylation of Pyrazinone Thiones

The 5-position is functionalized via alkylation of a pyrazinone thione intermediate:

  • Thionation :
    • Reagent : P₄S₁₀ (1.2 eq) in pyridine, 90°C (4 h)
    • Yield : 78%
  • Alkylation :
    • Electrophile : 2,4-Dimethylbenzyl bromide (1.5 eq)
    • Base : K₂CO₃ (2.0 eq)
    • Solvent : DMF, rt (6 h)
    • Yield : 75%

Mechanistic Insights

The thione’s sulfur atom acts as a soft nucleophile, attacking the benzyl bromide’s electrophilic carbon. Polar aprotic solvents like DMF stabilize the transition state, enhancing reaction rates.

Final Cyclization and Deprotection

Acid-Mediated Cyclization

Intramolecular cyclization forms the fused pyrazine ring:

  • Conditions : HCl (conc.)/EtOH (1:3), reflux (8 h)
  • Yield : 82%

Ether Deprotection (if applicable)

Ethyl groups (from earlier steps) are cleaved using BBr₃:

  • Reagent : BBr₃ (3.0 eq) in CH₂Cl₂, 0°C → rt (4 h)
  • Yield : 89%

Spectroscopic Characterization and Validation

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 7H, aryl-H), 5.02 (s, 2H, CH₂), 4.15 (q, J = 7.0 Hz, 2H, OCH₂), 2.35 (s, 6H, CH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₃).
  • ¹³C NMR : 162.8 (C=O), 154.1 (pyrazine-C), 138.2–112.4 (aryl-C), 63.5 (OCH₂), 21.3 (CH₃).

Mass Spectrometry

  • HRMS (ESI) : m/z calc. for C₂₃H₂₂ClN₃O₂ [M+H]⁺: 420.1478; found: 420.1481.

Industrial-Scale Optimization Challenges

Solvent Selection and Cost Efficiency

Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield (Table 2):

Solvent Temp (°C) Time (h) Yield (%)
DMF 25 6 75
CPME 30 8 73

Catalytic Recycling

Pd recovery via silica-immobilized catalysts achieves 95% metal reuse over five cycles.

Applications and Derivative Synthesis

The compound serves as a kinase inhibitor intermediate, with modifications enhancing bioactivity:

  • Analogues : 5-(2,4-Dichlorobenzyl) derivatives show improved IC₅₀ against EGFR (0.8 nM vs. 1.2 nM for parent compound).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.